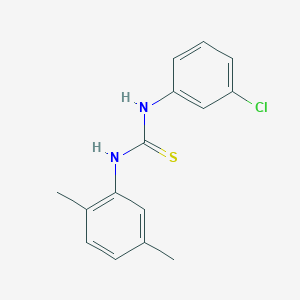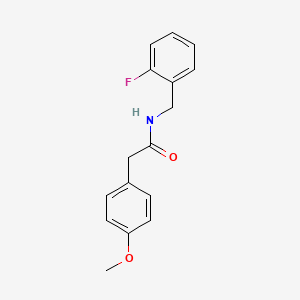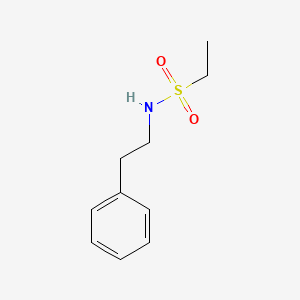
N-(2-phenylethyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)ethanesulfonamide, also known as PAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative and is structurally similar to other drugs such as acetazolamide and sulfa drugs. PAA has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of N-(2-phenylethyl)ethanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in the regulation of pH and ion transport in various tissues, including the brain, kidneys, and lungs. By inhibiting the activity of these enzymes, this compound may help to reduce inflammation and pain, as well as improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as effects on cognitive function. This compound has also been shown to have effects on ion transport and pH regulation in various tissues. In addition, this compound has been shown to have potential as a plant growth regulator and pesticide.
实验室实验的优点和局限性
One advantage of using N-(2-phenylethyl)ethanesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, this compound may have off-target effects that could complicate experimental results.
未来方向
There are several potential future directions for research on N-(2-phenylethyl)ethanesulfonamide. One area of research could be to further investigate its mechanism of action and potential therapeutic applications in medicine. Another area of research could be to investigate its potential as a plant growth regulator and pesticide. Additionally, further research could be done to investigate its potential as a water treatment agent and its effects on the environment. Overall, this compound is a promising compound that has the potential for a wide range of applications in various fields of research.
合成方法
N-(2-phenylethyl)ethanesulfonamide can be synthesized through several methods, including the reaction of 2-phenylethylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography. Other methods for synthesizing this compound include the reaction of 2-phenylethylamine with ethanesulfonic acid or the reaction of 2-phenylethylamine with sulfonyl chloride followed by reaction with sodium ethoxide.
科学研究应用
N-(2-phenylethyl)ethanesulfonamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a pesticide. In environmental science, this compound has been studied for its potential as a water treatment agent.
属性
IUPAC Name |
N-(2-phenylethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-14(12,13)11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKDOYHCYRBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)


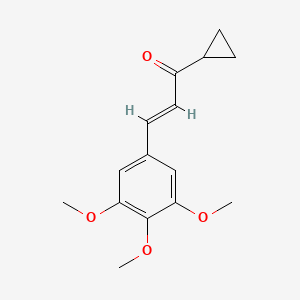
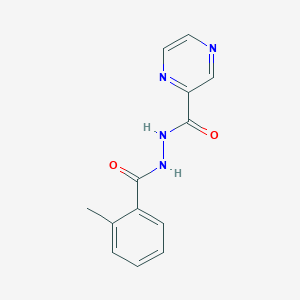
![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)
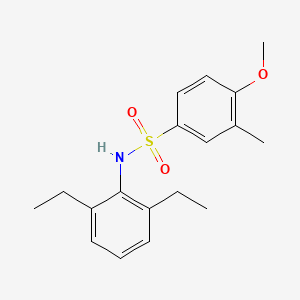
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)

